ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE
Description
ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2. The structure includes a sulfanyl acetamido linker bridging the pyrazolo-pyrazine system to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S/c1-2-31-23(30)16-5-9-18(10-6-16)26-21(29)14-32-22-20-13-19(27-28(20)12-11-25-22)15-3-7-17(24)8-4-15/h3-13H,2,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVPXVCEUSHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of oxazole rings as a key step. The process begins with 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, leading to the target compound with an overall yield of 32% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar multi-step processes as described for laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the specific transformation desired, but they generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer (ICT) processes, which enhance its absorption and emission behaviors . Additionally, its antitumor activity is believed to be related to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
*Estimated based on G420-0609 (fluorine replaces ethyl group).
Key Observations:
- Substituent Effects : The 4-fluorophenyl group in the target compound likely increases electronegativity and reduces steric bulk compared to G420-0609’s 4-ethylphenyl group. Fluorine’s electron-withdrawing nature may enhance binding to aromatic residues in target proteins .
- Linker Flexibility: The sulfanyl acetamido linker provides a balance of rigidity and flexibility compared to I-6373’s thioether and I-6230’s aminoethyl linkers. Sulfur atoms in thioethers can participate in hydrophobic interactions or redox-mediated binding .
Biological Activity
ETHYL 4-(2-{[2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its photophysical properties, making it suitable for various applications, including bioimaging and therapeutic uses.
Synthesis
The synthesis typically involves multiple steps starting from commercially available precursors. A common synthetic route includes the formation of oxazole rings, with an overall yield of approximately 32% from starting materials like 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .
Antitumor Activity
Research indicates that compounds within the pyrazolo class exhibit significant antitumor properties. Specifically, derivatives of pyrazolo compounds have shown inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and telomerase . this compound has been investigated for its potential as an antitumor agent due to these characteristics.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound's ability to undergo intramolecular charge transfer (ICT) processes enhances its absorption and emission properties, contributing to its efficacy in biological systems .
Enzymatic Inhibition
Studies have shown that this compound may inhibit certain enzymes that are crucial in cancer progression. For instance, it has been noted for its activity against Aurora-A kinase, a key player in cell cycle regulation . This inhibition can lead to reduced proliferation of cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound compared to other pyrazolo derivatives:
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Antitumor, anti-inflammatory | Fluorophenyl group enhances photophysical properties |
| Indole Derivatives | Anti-inflammatory, analgesic | Different core structure with varied activity |
| Other Pyrazole Derivatives | Antimicrobial, antifungal | Varying substituents affect bioactivity |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazolo derivatives in various biological assays:
- Antitumor Efficacy : A study demonstrated that a series of pyrazole carboxamide derivatives exhibited notable antitumor activity against several cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the pyrazole core significantly influenced potency .
- Enzymatic Inhibition : Another research effort focused on the inhibitory effects of pyrazolo compounds against Aurora-A kinase. The findings suggested that specific substitutions on the pyrazole ring could enhance inhibitory activity .
- Bioimaging Applications : Due to its significant photophysical properties, this compound is being explored as a fluorescent probe for bioimaging applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
